molecular formula C22H31NO3 B14010174 8-Hydroxy-7-tridecylquinoline-5,6-dione CAS No. 35100-82-4

8-Hydroxy-7-tridecylquinoline-5,6-dione

Cat. No.: B14010174
CAS No.: 35100-82-4
M. Wt: 357.5 g/mol
InChI Key: KULWDPVWNYUOQF-UHFFFAOYSA-N
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Description

8-Hydroxy-7-tridecylquinoline-5,6-dione is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-tridecylquinoline-5,6-dione typically involves the functionalization of the quinoline ring. One common method is the alkylation of 8-hydroxyquinoline with tridecyl bromide under basic conditions, followed by oxidation to introduce the quinone functionality. The reaction conditions often include the use of solvents like chloroform and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-7-tridecylquinoline-5,6-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to quinone functionalities.

    Reduction: Reduction of quinone groups back to hydroxyl groups.

    Substitution: Introduction of different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

8-Hydroxy-7-tridecylquinoline-5,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-tridecylquinoline-5,6-dione involves its interaction with biological molecules. It can chelate metal ions, inhibiting the activity of metalloenzymes. Additionally, it can intercalate into DNA, disrupting replication and transcription processes. These interactions make it a potent inhibitor of microbial growth and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-7-tridecylquinoline-5,6-dione is unique due to its long tridecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of drug delivery systems and surfactants .

Properties

CAS No.

35100-82-4

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

8-hydroxy-7-tridecylquinoline-5,6-dione

InChI

InChI=1S/C22H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-20(24)19-17(15-13-16-23-19)21(25)22(18)26/h13,15-16,24H,2-12,14H2,1H3

InChI Key

KULWDPVWNYUOQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=C(C2=C(C=CC=N2)C(=O)C1=O)O

Origin of Product

United States

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